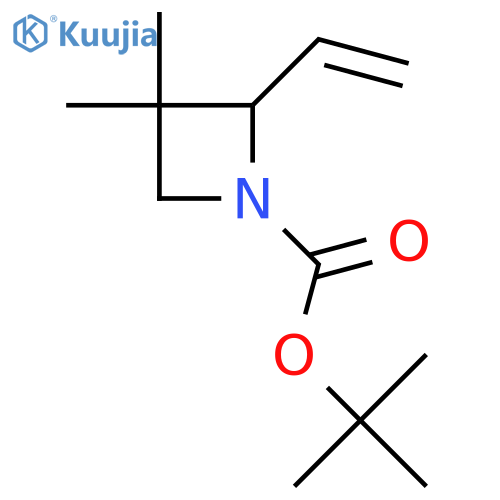

Cas no 2624132-08-5 (Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate)

Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate

- 2624132-08-5

- EN300-27748337

- 1-Azetidinecarboxylic acid, 2-ethenyl-3,3-dimethyl-, 1,1-dimethylethyl ester

- Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate

-

- MDL: MFCD33550430

- インチ: 1S/C12H21NO2/c1-7-9-12(5,6)8-13(9)10(14)15-11(2,3)4/h7,9H,1,8H2,2-6H3

- InChIKey: PSUXRUBGPFNJKH-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(C)(C)C1C=C)=O

計算された属性

- せいみつぶんしりょう: 211.157228913g/mol

- どういたいしつりょう: 211.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.013±0.06 g/cm3(Predicted)

- ふってん: 248.2±29.0 °C(Predicted)

- 酸性度係数(pKa): -1.92±0.60(Predicted)

Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27748337-0.1g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95.0% | 0.1g |

$554.0 | 2025-03-19 | |

| Enamine | EN300-27748337-0.5g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95.0% | 0.5g |

$1249.0 | 2025-03-19 | |

| Enamine | EN300-27748337-1.0g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95.0% | 1.0g |

$1599.0 | 2025-03-19 | |

| Enamine | EN300-27748337-0.25g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95.0% | 0.25g |

$792.0 | 2025-03-19 | |

| 1PlusChem | 1P0284XG-100mg |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95% | 100mg |

$747.00 | 2023-12-18 | |

| Enamine | EN300-27748337-5g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95% | 5g |

$4641.0 | 2023-09-10 | |

| Aaron | AR02855S-250mg |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95% | 250mg |

$1114.00 | 2025-02-15 | |

| Aaron | AR02855S-500mg |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95% | 500mg |

$1743.00 | 2025-02-15 | |

| Enamine | EN300-27748337-0.05g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95.0% | 0.05g |

$425.0 | 2025-03-19 | |

| Enamine | EN300-27748337-1g |

tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |

2624132-08-5 | 95% | 1g |

$1599.0 | 2023-09-10 |

Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate (CAS No. 2624132-08-5)

Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2624132-08-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidine derivatives, which are heterocyclic compounds featuring a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of an ethenyl (vinyl) group and a tert-butyl ester moiety introduces unique reactivity and structural properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate is characterized by its rigid five-membered azetidine core, which is further stabilized by the electron-withdrawing effect of the carbonyl group in the ester functionality. The tert-butyl group not only enhances the compound's solubility in organic solvents but also influences its electronic properties, making it a versatile building block for further functionalization. The ethenyl substituent, on the other hand, provides a site for addition reactions, such as hydroboration or cross-coupling reactions, which are pivotal in constructing more intricate molecular architectures.

In recent years, there has been a growing interest in azetidine derivatives due to their potential applications in drug discovery and material science. The synthetic utility of compounds like Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate lies in their ability to serve as precursors for the development of novel therapeutic agents. For instance, azetidine scaffolds have been explored in the design of kinase inhibitors, protease inhibitors, and other bioactive molecules. The flexibility of the azetidine ring allows for conformational diversity, which can be exploited to optimize binding interactions with biological targets.

One of the most compelling aspects of Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate is its role in facilitating transition-metal-catalyzed reactions. The ethenyl group can undergo palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids, enabling the construction of biaryl or borylated compounds. These types of transformations are fundamental in medicinal chemistry for generating structurally diverse libraries of compounds. Additionally, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid or converted into an amide via nucleophilic acylation, further expanding its synthetic applicability.

Recent advancements in computational chemistry have also highlighted the potential of Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate as a key intermediate in designing molecules with specific biological activities. Molecular modeling studies have demonstrated that modifications at the nitrogen and carbon positions of the azetidine ring can significantly influence binding affinity to protein targets. This has spurred interest in developing methodologies for regioselective functionalization of azetidine derivatives, which could lead to more efficient synthetic routes and improved drug candidates.

The pharmaceutical relevance of this compound is further underscored by its incorporation into several ongoing research projects aimed at developing treatments for chronic diseases. For example, researchers have utilized derivatives of Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate to synthesize novel inhibitors targeting enzymes involved in inflammation and metabolic disorders. The ability to modify the molecular framework while maintaining core structural features has allowed for the exploration of diverse pharmacophores without compromising potency or selectivity.

From a synthetic chemistry perspective, Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate exemplifies the importance of heterocyclic compounds as versatile intermediates. Its unique combination of functional groups makes it an attractive candidate for exploring new synthetic strategies and developing innovative chemical tools. As research continues to uncover new applications for azetidine derivatives, compounds like this are likely to play an increasingly significant role in both academic and industrial settings.

The future prospects for Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate are promising, with ongoing studies focusing on optimizing its synthetic pathways and expanding its utility in drug discovery. Collaborative efforts between chemists and biologists are expected to yield novel applications that leverage its structural and chemical properties. As our understanding of molecular interactions deepens, so too will our ability to harness this compound for cutting-edge research and therapeutic development.

2624132-08-5 (Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate) 関連製品

- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)

- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)

- 2228974-26-1(1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

- 2243513-08-6(Cyclobutanemethanamine, 3-(trifluoromethyl)-, hydrochloride (1:1))

- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)

- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)

- 362049-53-4(Butanoic-2,2,3,3,4,4-d6acid, 4-hydroxy-, monosodium salt (9CI))

- 162284-62-0(6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2171280-53-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)